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2-(3-Thienyl)propionic acid chloride

Cat. No.: B8449718
M. Wt: 174.65 g/mol
InChI Key: UANYLLXZWAVEAI-UHFFFAOYSA-N
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Description

Significance of Acyl Halides as Acylating Agents in Contemporary Chemical Transformations

Acyl halides, and particularly acyl chlorides, are a class of highly reactive organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen. fiveable.meteachy.ai Their high reactivity stems from the presence of an electronegative halogen atom and a carbonyl group, which makes the carbonyl carbon highly susceptible to nucleophilic attack. fiveable.me This inherent reactivity makes them excellent acylating agents, capable of introducing an acyl group (R-C=O) into other molecules. fiveable.me

In contemporary organic synthesis, acyl halides are fundamental reagents for a wide range of transformations. They are extensively used in nucleophilic acyl substitution reactions to produce a variety of carbonyl-containing compounds. fiveable.me For instance, their reaction with alcohols yields esters, and their reaction with amines or ammonia (B1221849) produces amides. fiveable.meacechemistry.co.uk This versatility is crucial in the synthesis of fine chemicals, fragrances, and pharmaceuticals. teachy.aiacechemistry.co.uk Furthermore, acyl halides are key reactants in Friedel-Crafts acylation reactions, a powerful method for attaching an acyl group to an aromatic ring to form aromatic ketones, which are valuable intermediates in many synthetic pathways. teachy.aifiveable.me The reactivity of acyl chlorides, in particular, makes them more effective acylating agents than related compounds like acid anhydrides, as the chloride ion is a weaker base and thus a better leaving group. quora.com

The conversion of carboxylic acids into acyl chlorides is typically achieved using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). acechemistry.co.ukyoutube.com The use of thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. researchgate.net

Overview of Thiophene-Containing Scaffolds in Advanced Synthetic Methodologies

Thiophene (B33073) is a five-membered, sulfur-containing heterocyclic aromatic compound. nih.gov The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry and materials science due to its wide range of applications and biological activities. nih.govespublisher.com Thiophene and its derivatives are integral components in the design and synthesis of numerous organic compounds with significant industrial and biological properties. espublisher.comresearchgate.net

In the field of medicinal chemistry, thiophene-based scaffolds are exhaustively explored for drug design and development. nih.gov The thiophene ring is often used as a bioisostere for a phenyl ring, meaning it can replace a benzene ring in a drug candidate to improve its properties, such as solubility, metabolism, and drug-receptor interactions, without losing the desired biological activity. nih.gov The sulfur atom in the ring can participate in hydrogen bonding, potentially enhancing the binding of a drug to its target receptor. nih.gov Consequently, thiophene analogs have been developed that bind to a wide array of protein targets and have shown potential as anticancer agents by inhibiting various signaling pathways. nih.gov

Beyond pharmaceuticals, thiophene-based materials are at the forefront of materials science. They are used as building blocks for organic materials with applications in (opto)electronics, including dye-sensitized solar cells, non-linear optics, and liquid crystal displays. espublisher.commdpi.com The versatility of the thiophene ring allows for the synthesis of complex, fused-ring systems and polymers with tailored electronic and physical properties. mdpi.com

Research Trajectories and Scope for 2-(3-Thienyl)propionic Acid Chloride Studies

The research involving this compound is primarily driven by its utility as a synthetic intermediate for creating novel thiophene-containing molecules. Given the established importance of both acyl halides and thiophene scaffolds, the research trajectories for this compound are focused on leveraging its unique structure for applications in medicinal chemistry and materials science.

A significant area of research is the synthesis of new amide and ester derivatives. By reacting this compound with various amines or alcohols, researchers can generate a library of new compounds. These new molecules can then be screened for potential biological activities. Drawing from the known anti-inflammatory activity of related 2-(3'-thienyl)propionic acid derivatives and the broad anticancer potential of thiophene analogs, future studies are likely to focus on developing new therapeutic agents. smolecule.comnih.gov

Another promising research direction is the incorporation of the 2-(3-thienyl)propionic moiety into larger, more complex molecular architectures. The acyl chloride function allows for its attachment to polymers, surfaces, or other functional molecules. This could lead to the development of new materials with specific optical or electronic properties, leveraging the characteristics of the thiophene ring. The synthesis of novel ligands for coordination chemistry also represents a potential avenue of exploration, as the sulfur atom in the thiophene ring can coordinate with metal ions.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-thiophen-3-ylpropanoyl chloride
Molecular Formula C₇H₇ClOS
Molecular Weight 174.65 g/mol
Synonyms 3-(Thiophen-3-yl)propanoyl chloride

Data sourced from available chemical literature. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClOS B8449718 2-(3-Thienyl)propionic acid chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

2-thiophen-3-ylpropanoyl chloride

InChI

InChI=1S/C7H7ClOS/c1-5(7(8)9)6-2-3-10-4-6/h2-5H,1H3

InChI Key

UANYLLXZWAVEAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=C1)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 3 Thienyl Propionic Acid Chloride

Precursor Synthesis: 2-(3-Thienyl)propionic Acid

The creation of 2-(3-Thienyl)propionic acid is a critical first step, for which several synthetic strategies can be employed. These range from well-established, multi-step sequences to more modern, streamlined approaches.

Established methodologies for synthesizing 2-arylpropionic acids often rely on classical organic reactions starting from readily available thiophene (B33073) derivatives. A common and logical pathway involves the preparation of a 3-thienylacetic acid intermediate, which is then alkylated at the alpha position.

A plausible route begins with 3-bromothiophene (B43185), which can be converted to 3-thienylacetonitrile via nucleophilic substitution with sodium cyanide. Hydrolysis of the nitrile group under acidic or basic conditions then yields 3-thienylacetic acid. The final step in this sequence is the α-methylation of 3-thienylacetic acid. This is typically achieved by first converting the carboxylic acid to its corresponding ester, then treating it with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is subsequently quenched with an electrophilic methyl source like methyl iodide. Final hydrolysis of the ester provides the desired 2-(3-Thienyl)propionic acid.

Alternative established routes can commence from 3-acetylthiophene (B72516). One such method is the Willgerodt-Kindler reaction , which transforms an aryl alkyl ketone into a terminal thioamide using sulfur and an amine (like morpholine). wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting thioamide yields the corresponding carboxylic acid, in this case, 3-thienylacetic acid, which can then be methylated as described above.

Another classical approach from 3-acetylthiophene involves the Darzens condensation . wikipedia.orgorganic-chemistry.org In this reaction, the ketone reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). This intermediate can then be hydrolyzed and decarboxylated, which can trigger a rearrangement to furnish a homologated aldehyde. Subsequent oxidation of the aldehyde would yield the target 2-(3-Thienyl)propionic acid.

Modern synthetic chemistry offers more direct and efficient methods for the functionalization of heterocyclic compounds like thiophene. These emerging strategies often involve metal-catalyzed reactions that can form carbon-carbon bonds with high precision and atom economy.

Direct C-H Functionalization represents a powerful and increasingly utilized strategy. prepchem.comchemistry-reaction.com The functionalization of C-H bonds at the β-positions (C3 and C4) of the thiophene ring is generally more challenging than at the α-positions (C2 and C5). However, advances in palladium catalysis, often involving 1,4-palladium migration, have enabled the activation and subsequent arylation or alkylation of these less reactive sites. wikipedia.org Theoretically, a direct C-H coupling reaction between a 3-position activated thiophene and a suitable three-carbon propionic acid synthon could provide a streamlined route to the precursor.

Metal-catalyzed cross-coupling reactions are another cornerstone of modern synthesis. wikipedia.org A strategy could involve the synthesis of 3-halothiophene (e.g., 3-bromothiophene or 3-iodothiophene), which can then participate in various coupling reactions. For instance, a Negishi or Suzuki-Miyaura coupling with an appropriate organozinc or organoboron reagent containing the propionic acid moiety could be employed to construct the desired carbon skeleton directly.

Furthermore, innovative cyclization reactions to form the thiophene ring itself with the desired substituent already in place are being developed. organic-chemistry.org These methods often start with functionalized acyclic precursors containing sulfur and utilize metal catalysts to promote heterocyclization, offering a high degree of control over the final substitution pattern. organic-chemistry.org

Conversion of Carboxylic Acids to Acyl Chlorides

Once 2-(3-Thienyl)propionic acid has been synthesized and purified, the final step is the conversion of the carboxylic acid functional group to an acyl chloride. This is a standard transformation in organic synthesis, for which several reliable reagents are available.

Thionyl chloride is one of the most common and effective reagents for converting carboxylic acids to acyl chlorides. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. A chloride ion, generated in the reaction, then acts as a nucleophile, attacking the carbonyl carbon. The intermediate collapses, releasing the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The volatile nature of these byproducts simplifies purification, as they can be easily removed from the reaction mixture.

Oxalyl chloride is another highly effective reagent for this transformation and is often considered milder and more selective than thionyl chloride. The reaction is typically run in an inert solvent like dichloromethane (B109758) (DCM) and often requires a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyst first reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active electrophilic species. The carboxylic acid attacks this reagent, leading to an unstable intermediate that decomposes to the acyl chloride, carbon dioxide (CO₂), carbon monoxide (CO), and regenerated DMF catalyst. The gaseous byproducts make for a clean reaction and straightforward workup.

Various phosphorus-based chlorinating agents can also be employed for the synthesis of acyl chlorides.

Phosphorus pentachloride (PCl₅) reacts with carboxylic acids to produce the corresponding acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride (HCl). The reaction is typically vigorous and can be performed at room temperature or with gentle heating.

Phosphorus trichloride (B1173362) (PCl₃) is another option. It reacts with three equivalents of the carboxylic acid to yield three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). The reaction is generally less vigorous than with PCl₅.

Phosphoryl chloride (POCl₃) can also be used, particularly for converting the salts of carboxylic acids to acyl chlorides. The reaction involves the formation of a mixed carboxylic-dichlorophosphoric anhydride (B1165640) as a reactive intermediate.

The choice of chlorinating agent depends on factors such as the scale of the reaction, the sensitivity of other functional groups present in the molecule, and the desired purity of the final product, as the byproducts differ for each reagent.

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids

ReagentFormulaTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl ChlorideSOCl₂Neat or in solvent (e.g., DCM, toluene), often refluxSO₂(g), HCl(g)Gaseous byproducts simplify purification.Can be harsh for sensitive substrates.
Oxalyl Chloride(COCl)₂Inert solvent (e.g., DCM), catalytic DMF, 0°C to RTCO(g), CO₂(g), HCl(g)Milder conditions, volatile byproducts.More expensive than SOCl₂.
Phosphorus PentachloridePCl₅Neat or in inert solvent, RTPOCl₃, HCl(g)High reactivity.Solid reagent, byproduct (POCl₃) is a high-boiling liquid requiring careful separation.
Phosphorus TrichloridePCl₃Neat or in solvent, heating may be requiredH₃PO₃Less vigorous than PCl₅.Byproduct (H₃PO₃) is a non-volatile solid, requiring aqueous workup.

Mechanistic Elucidation of Acid Chloride Formation

The synthesis of 2-(3-thienyl)propionic acid chloride from its carboxylic acid precursor is typically achieved through the use of a chlorinating agent, most commonly thionyl chloride (SOCl₂). The underlying mechanism of this transformation is a well-established nucleophilic acyl substitution, which proceeds through a series of defined steps.

Nucleophilic Attack and Subsequent Elimination Pathways

The reaction commences with the nucleophilic attack of the carboxylic acid oxygen on the electrophilic sulfur atom of thionyl chloride. libretexts.orgyoutube.com This initial step is crucial as it transforms the poor leaving group of the carboxylic acid, the hydroxyl group (-OH), into a much better leaving group.

The generally accepted pathway involves the following key stages:

Activation of the Carboxylic Acid: The lone pair of electrons on the hydroxyl oxygen of 2-(3-thienyl)propionic acid attacks the sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of a protonated acyl chlorosulfite intermediate. This intermediate is highly reactive due to the presence of the excellent leaving group, the chlorosulfite moiety. libretexts.org

Nucleophilic Attack by Chloride: The chloride ion, generated in the previous step or present from the thionyl chloride, then acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the protonated acyl chlorosulfite intermediate. youtube.com This leads to the formation of a tetrahedral intermediate.

Elimination of Byproducts: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed, leading to the elimination of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The protonated acid chloride is then deprotonated, often by a chloride ion, to yield the final this compound. youtube.com The evolution of gaseous SO₂ helps to drive the reaction to completion.

An alternative pathway, though less commonly depicted for carboxylic acids, could involve an SNi (substitution nucleophilic internal) type mechanism, particularly in the absence of a base like pyridine (B92270). However, the addition-elimination mechanism is the most widely accepted for this transformation.

Role of Reaction Intermediates and Catalytic Effects

The primary reactive intermediate in the reaction with thionyl chloride is the acyl chlorosulfite . Its formation is the rate-determining step in many cases, as it activates the carbonyl group for subsequent nucleophilic attack.

Catalytic Effects:

The rate of acid chloride formation can be significantly enhanced by the use of catalysts, with N,N-dimethylformamide (DMF) being a common choice. nih.gov

Vilsmeier Reagent Formation: DMF reacts with thionyl chloride to form the Vilsmeier reagent, N,N-dimethyl(chloro)sulfinylmethaniminium chloride. tcichemicals.comtcichemicals.comresearchgate.net This iminium salt is a more potent acylating agent than thionyl chloride itself.

The use of a base, such as pyridine, can also influence the reaction. Pyridine can act as a nucleophilic catalyst, reacting with thionyl chloride to form a reactive pyridinium (B92312) salt. Additionally, it serves to neutralize the hydrogen chloride (HCl) gas produced during the reaction, which can be beneficial for acid-sensitive substrates. ucalgary.ca

Below is a table summarizing the key components and their roles in the synthesis of this compound.

Reactant/Reagent Role Relevant Intermediate/Product
2-(3-Thienyl)propionic acidSubstrateThis compound
Thionyl chloride (SOCl₂)Chlorinating agentAcyl chlorosulfite
N,N-Dimethylformamide (DMF)CatalystVilsmeier reagent
PyridineCatalyst/BaseN-acylpyridinium salt
Chloride ion (Cl⁻)NucleophileThis compound
Sulfur dioxide (SO₂)Byproduct-
Hydrogen chloride (HCl)Byproduct-

The following table outlines the typical reaction parameters for the conversion of carboxylic acids to acid chlorides using thionyl chloride, which would be applicable to the synthesis of this compound based on general laboratory procedures. orgsyn.org

Parameter Typical Condition Rationale
Temperature RefluxTo overcome the activation energy of the reaction.
Solvent Neat (excess thionyl chloride) or inert solvent (e.g., dichloromethane, toluene)Excess reagent can drive the reaction; an inert solvent can aid in temperature control and handling.
Catalyst Catalytic amount of DMFTo accelerate the reaction rate via formation of the Vilsmeier reagent.
Work-up Removal of excess thionyl chloride by distillation or under vacuumTo isolate the crude acid chloride.

Chemical Reactivity and Mechanistic Investigations of 2 3 Thienyl Propionic Acid Chloride

Principles of Nucleophilic Acyl Substitution Reactions

2-(3-Thienyl)propionic acid chloride, as an acyl chloride, is a highly reactive derivative of a carboxylic acid. Its reactivity is primarily dictated by the chemical nature of the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution reactions. These reactions are fundamental in organic synthesis for the conversion of acyl chlorides into a variety of other functional groups. The carbon atom of the carbonyl group in this compound is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This electrophilicity makes it a prime target for attack by nucleophiles.

The characteristic reaction of acyl chlorides, including this compound, with nucleophiles proceeds through a well-established two-step mechanism known as nucleophilic addition-elimination. chemistrysteps.com

The process begins with the nucleophile attacking the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk This initial step, termed addition , breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom. This results in the formation of a tetrahedral intermediate, where the former carbonyl carbon is now singly bonded to the original R-group (the 2-(3-thienyl)propyl group), the oxygen (which now carries a negative charge), the chlorine atom, and the incoming nucleophile. libretexts.orgchemguide.co.uk

The second step of the mechanism is the elimination phase. The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond (the carbonyl group). libretexts.orgchemguide.co.uk Concurrently, one of the substituents on the carbon atom must depart. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), and its departure is energetically favorable. As the carbonyl group reforms, the chloride ion is expelled. libretexts.orgchemguide.co.uk

The reactivity and selectivity of nucleophilic acyl substitution reactions involving this compound are governed by several electronic and steric factors.

Electronic Factors:

Electrophilicity of the Carbonyl Carbon: The reactivity of the acyl chloride is directly related to the partial positive charge on the carbonyl carbon. The presence of two electronegative atoms (oxygen and chlorine) strongly withdraws electron density from the carbon, making it highly electrophilic and susceptible to nucleophilic attack. libretexts.org

Nature of the Leaving Group: The chloride ion is an excellent leaving group, which facilitates the collapse of the tetrahedral intermediate and the progression of the reaction. Its ability to stabilize a negative charge makes the elimination step rapid.

Nucleophile Strength: The rate of the reaction is also dependent on the strength of the nucleophile. Stronger nucleophiles, which are more electron-rich and less sterically hindered, will react more rapidly with the electrophilic carbonyl carbon.

The Thienyl Group: The 2-(3-thienyl) moiety can influence the reactivity. The sulfur atom in the thiophene (B33073) ring has lone pairs of electrons that can participate in resonance, potentially donating some electron density to the acyl group, although the inductive effect of the aromatic ring system also plays a role.

Steric Factors:

Steric Hindrance around the Carbonyl Group: The accessibility of the carbonyl carbon to the incoming nucleophile is crucial. While the 2-(3-thienyl)propionic group is larger than a simple methyl group, the steric bulk is not typically prohibitive for most nucleophiles. However, very bulky nucleophiles may react more slowly due to steric hindrance.

Steric Hindrance of the Nucleophile: Similarly, bulky nucleophiles will have more difficulty approaching the carbonyl carbon, leading to a slower reaction rate compared to smaller nucleophiles.

Reactions with Oxygen-Containing Nucleophiles

This compound readily reacts with various oxygen-containing nucleophiles, such as water, alcohols, and phenols, to yield different carboxylic acid derivatives. These reactions are synthetically useful for producing acids, esters, and aryl esters.

In the presence of water, this compound undergoes a vigorous hydrolysis reaction. libretexts.orglibretexts.org This reaction is typically exothermic and results in the formation of 2-(3-Thienyl)propionic acid and hydrogen chloride gas. libretexts.orgchemguide.co.uk The mechanism follows the general nucleophilic addition-elimination pathway, with water acting as the nucleophile. libretexts.orgdocbrown.info The reaction is generally rapid and proceeds readily at room temperature. libretexts.org

Table 1: Representative Conditions for the Hydrolysis of an Acyl Chloride

ReactantNucleophileSolventTemperatureProductByproduct
This compoundWaterNone (or inert solvent)Room Temperature2-(3-Thienyl)propionic acidHydrogen Chloride

The reaction of this compound with an alcohol, known as alcoholysis, is a common and efficient method for the synthesis of esters. chemistrysteps.comlibretexts.org The reaction is typically fast and exothermic, producing the corresponding ester and hydrogen chloride. libretexts.orgchemguide.co.uk To neutralize the HCl byproduct, a weak base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. chemistrysteps.com This prevents the acid from causing unwanted side reactions and drives the equilibrium towards the product.

Table 2: Examples of Ester Synthesis via Alcoholysis

AlcoholBaseSolventProduct
MethanolPyridineDichloromethane (B109758)Methyl 2-(3-thienyl)propionate
EthanolTriethylamineDiethyl etherEthyl 2-(3-thienyl)propionate
IsopropanolPyridineTetrahydrofuranIsopropyl 2-(3-thienyl)propionate

Similar to alcohols, phenols can react with this compound to form aryl esters. This reaction is known as phenolysis. However, the reaction with phenols is generally less vigorous than with alcohols. libretexts.orgchemguide.co.uk This is because the lone pair on the phenolic oxygen is delocalized into the aromatic ring, making it less nucleophilic. reddit.com To facilitate the reaction, it is often carried out in the presence of a base like pyridine or by first converting the phenol (B47542) to its more nucleophilic phenoxide salt using a base such as sodium hydroxide. pearson.comlibretexts.org

Table 3: Representative Conditions for Aryl Ester Synthesis

Phenolic ReactantBaseSolventProduct
PhenolPyridineToluenePhenyl 2-(3-thienyl)propionate
Sodium PhenoxideN/ADichloromethanePhenyl 2-(3-thienyl)propionate
4-MethylphenolPyridineChloroform4-Methylphenyl 2-(3-thienyl)propionate

Reactions with Nitrogen-Containing Nucleophiles

Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution. The carbon atom of the carbonyl group is electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles such as ammonia (B1221849) and amines. These reactions proceed via a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion, regenerating the carbonyl group and forming the final amide product.

The reaction of this compound with ammonia is a direct method for the synthesis of the corresponding primary amide, 2-(3-thienyl)propionamide. In this process, the ammonia molecule acts as the nucleophile. The reaction is typically vigorous and requires two equivalents of ammonia; the first acts as the nucleophile, while the second serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming ammonium (B1175870) chloride.

This compound + 2 NH₃ → 2-(3-Thienyl)propionamide + NH₄Cl

While this reaction is a standard and predictable transformation for acyl chlorides, specific studies detailing the optimization and yield for this particular substrate are not extensively documented in peer-reviewed literature. The mechanism, however, follows a well-established pathway for aminolysis.

Table 1: Aminolysis with Ammonia

Reactant Nucleophile Expected Product

Similarly, primary and secondary amines react with this compound to yield N-substituted and N,N-disubstituted amides, respectively. These reactions are fundamental in synthetic organic chemistry for creating peptide bonds and other amide-containing structures. As with ammonia, two equivalents of the amine are generally used, or one equivalent of the amine in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl produced.

The general reactions can be summarized as:

With a primary amine (R-NH₂): this compound + 2 R-NH₂ → N-alkyl/aryl-2-(3-thienyl)propionamide + R-NH₃⁺Cl⁻

With a secondary amine (R₂NH): this compound + 2 R₂NH → N,N-dialkyl/diaryl-2-(3-thienyl)propionamide + R₂NH₂⁺Cl⁻

These reactions provide a versatile route to a wide array of substituted amides derived from 2-(3-thienyl)propionic acid. The specific choice of amine allows for the introduction of various functional groups and structural motifs.

Table 2: Aminolysis with Primary and Secondary Amines

Reactant Nucleophile Type Example Nucleophile Expected Product Class
This compound Primary Amine Methylamine (CH₃NH₂) N-methyl-2-(3-thienyl)propionamide

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. The reaction typically involves an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride by facilitating the formation of a highly electrophilic acylium ion.

In an intermolecular sense, this compound can act as the acylating agent to introduce the 2-(3-thienyl)propanoyl group onto other aromatic or heteroaromatic substrates. The reaction would proceed by forming an acylium ion, which is then attacked by the π-electrons of the aromatic substrate.

However, the substrate itself contains a thiophene ring, which is an electron-rich aromatic heterocycle. This means that under Friedel-Crafts conditions, there is a potential for competitive side reactions, such as self-acylation or polymerization, which can complicate the reaction and lower the yield of the desired intermolecular product. Careful control of reaction conditions is necessary to favor the acylation of the intended substrate.

A significant and well-documented reaction pathway for 2-(3-Thienyl)propionic acid and its corresponding acid chloride is intramolecular Friedel-Crafts acylation. nih.gov In this reaction, the acyl chloride moiety acylates the electron-rich thiophene ring within the same molecule, leading to the formation of a new fused ring system. This type of reaction is a powerful tool for constructing polycyclic heteroaromatic compounds.

The cyclization of this compound proceeds via an electrophilic attack on the thiophene ring. For a 3-substituted thiophene, this attack can occur at either the C2 or C4 position. The formation of a five-membered ring is generally favored, which results from the acylation at the C4 position of the thiophene ring. This leads to the formation of the tricyclic ketone 5,6-dihydro-4H-cyclopenta[c]thiophen-4-one . chemsynthesis.comresearchgate.net This cyclodehydration is commonly achieved using strong acid catalysts such as polyphosphoric acid (PPA). nih.gov

Table 3: Intramolecular Friedel-Crafts Acylation

Reactant Catalyst/Conditions Product

Anhydride (B1165640) Formation via Carboxylic Acid Reactions

This compound can react with a carboxylate salt or a carboxylic acid (often in the presence of a base like pyridine) to form a carboxylic acid anhydride. If it reacts with the carboxylate of 2-(3-thienyl)propionic acid, a symmetrical anhydride is formed. If it reacts with a different carboxylate, a mixed anhydride is produced.

The reaction mechanism is another example of nucleophilic acyl substitution, where the carboxylate ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion.

Reaction with a carboxylate (R-COO⁻): this compound + R-COO⁻ → 2-(3-Thienyl)propionic R-carboxylic anhydride + Cl⁻

Mixed anhydrides are often used as activated intermediates in organic synthesis, particularly in peptide coupling, as they are more reactive than the parent carboxylic acid but generally more selective and easier to handle than the corresponding acyl chloride.

Table 4: Anhydride Formation

Reactant Nucleophile Expected Product Type
This compound Sodium acetate 2-(3-Thienyl)propionic acetic anhydride (Mixed)

Reactivity Leading to Ketene (B1206846) Intermediates and Their Transformations

The treatment of this compound with a non-nucleophilic base, such as triethylamine, leads to the in-situ formation of a highly reactive ketene intermediate, 2-(3-thienyl)ethylidenone. This transformation occurs via an elimination reaction, where the base abstracts the acidic proton alpha to the carbonyl group, inducing the formation of a carbon-carbon double bond and the concurrent loss of a chloride ion. While this specific thienyl-substituted ketene is not extensively documented in isolation, its reactivity can be inferred from the well-established chemical behavior of analogous ketenes. These intermediates are exceptionally useful in organic synthesis, readily participating in a variety of pericyclic and addition reactions.

Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2])

Ketenes are renowned for their participation in cycloaddition reactions, a versatile method for the construction of cyclic frameworks. The reactivity of 2-(3-thienyl)ethylidenone in such transformations is of significant interest for the synthesis of novel heterocyclic and carbocyclic systems.

[2+2] Cycloaddition Reactions:

The most prevalent cycloaddition pathway for ketenes is the [2+2] cycloaddition, which can occur with a variety of unsaturated partners (ketenophiles), including alkenes and imines. These reactions are thermally allowed and proceed through a concerted, antarafacial approach of the ketene to the ketenophile. This geometric constraint arises from the perpendicular orientation of the two π systems in the ketene.

The Staudinger cycloaddition, the reaction of a ketene with an imine, is a classic and highly effective method for the synthesis of β-lactams (azetidin-2-ones). This reaction is of considerable importance in medicinal chemistry due to the prevalence of the β-lactam core in numerous antibiotic classes. The reaction of 2-(3-thienyl)ethylidenone with an imine would be expected to produce a β-lactam bearing a 3-(3-thienyl)propyl substituent. The stereochemical outcome of these reactions can often be controlled by the geometry of the imine and the reaction conditions.

KetenophileProduct TypeGeneral Reaction ConditionsExpected Product with 2-(3-Thienyl)ethylidenone
Alkene (e.g., Cyclopentene)Cyclobutanone (B123998)Thermal or Lewis Acid Catalysis2-(3-Thienyl)propyl-bicyclo[3.2.0]heptan-6-one
Imine (e.g., N-Benzylidenemethylamine)β-LactamThermal, often in non-polar solvents1-Methyl-4-phenyl-3-(3-(3-thienyl)propyl)azetidin-2-one

[3+2] and [4+2] Cycloaddition Reactions:

While less common than their [2+2] counterparts, ketenes can, under certain circumstances, participate in [3+2] and [4+2] cycloadditions. [3+2] cycloadditions typically involve the reaction of a ketene with a 1,3-dipole. For instance, the reaction of a ketene with an azomethine ylide could potentially lead to the formation of a five-membered heterocyclic ring.

[4+2] cycloadditions, or Diels-Alder reactions, generally require the ketene to act as the dienophile. However, vinylketenes, which possess a conjugated diene system, can act as the 4π component in these reactions. While 2-(3-thienyl)ethylidenone itself is not a vinylketene, derivatives could be designed to undergo such transformations, providing access to six-membered rings. For example, a derivative with an additional double bond in conjugation with the ketene functionality could react with a dienophile like maleic anhydride to form a cyclohexene (B86901) derivative.

Cycloaddition TypeReactant PartnerProduct Type
[3+2]1,3-Dipole (e.g., Azomethine ylide)Five-membered heterocycle
[4+2]Dienophile (for a vinylketene derivative)Six-membered carbocycle

Other Electrophilic and Nucleophilic Additions

Beyond cycloadditions, the highly reactive double bond system of ketenes is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Additions:

The carbon-carbon double bond of a ketene can react with electrophiles. For example, the addition of halogens (e.g., Br₂) across the double bond would be expected to proceed via a cyclic halonium ion intermediate, leading to the formation of a dihaloacyl halide. The regioselectivity of the addition would be governed by the electronic properties of the thienyl substituent.

Nucleophilic Additions:

The carbonyl carbon of a ketene is highly electrophilic and readily attacked by a wide range of nucleophiles. This is a fundamental aspect of ketene reactivity and a cornerstone of their synthetic utility.

Addition of Alcohols: In the presence of an alcohol, 2-(3-thienyl)ethylidenone would be expected to form the corresponding ester, 2-(3-thienyl)propionate. This reaction proceeds through the nucleophilic attack of the alcohol oxygen on the ketene carbonyl carbon, followed by proton transfer.

Addition of Amines: The reaction of ketenes with primary or secondary amines is a rapid and efficient method for the synthesis of amides. Thus, treatment of 2-(3-thienyl)ethylidenone with an amine would yield the corresponding 2-(3-thienyl)propanamide. This reaction is often quantitative and proceeds under mild conditions.

NucleophileProduct TypeGeneral Reaction ConditionsExpected Product with 2-(3-Thienyl)ethylidenone
Alcohol (e.g., Methanol)EsterTypically uncatalyzed, mixing of reactantsMethyl 2-(3-thienyl)propanoate
Amine (e.g., Diethylamine)AmideTypically uncatalyzed, mixing of reactantsN,N-Diethyl-2-(3-thienyl)propanamide

Advanced Synthetic Applications and Methodologies Utilizing 2 3 Thienyl Propionic Acid Chloride

Role as a Chiral Building Block or Precursor

The enantiopure forms of 2-(3-thienyl)propionic acid chloride are pivotal in asymmetric synthesis, where the transfer of chirality from a starting material to a product is a key objective. The strategic use of this compound allows for the introduction of a specific stereochemical configuration, which is crucial for the biological activity of many pharmaceutical compounds.

Strategies for Enantioresolution and Determination of Absolute Configuration

The separation of racemic 2-(3-thienyl)propionic acid into its individual enantiomers is a critical first step in its application as a chiral precursor. Several methods can be employed for this purpose, with diastereomeric salt formation being a classical and widely used technique. wikipedia.org This involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.

Another powerful technique for enantiomeric separation is chiral chromatography. popline.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively resolve the enantiomers of 2-(3-thienyl)propionic acid. The choice of CSP and the mobile phase composition are critical for achieving optimal separation.

Once the enantiomers are separated, determining their absolute configuration is essential. X-ray crystallography of a single crystal of one of the enantiomers, or a derivative, is the most definitive method for this purpose. rsc.org The anomalous dispersion of X-rays by the atoms in the molecule allows for the unambiguous assignment of the absolute stereochemistry. Additionally, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents, like Mosher's acid, can be used to deduce the absolute configuration of chiral molecules. researchgate.net

Table 1: Comparison of Methods for Enantioresolution and Absolute Configuration Determination

MethodPrincipleAdvantagesLimitations
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. wikipedia.orgScalable, cost-effective for large quantities.Success is dependent on the crystallization properties of the salts; can be time-consuming.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. popline.orgHigh resolution, applicable to small quantities, analytical and preparative scales.Higher cost of chiral columns and solvents.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional structure. rsc.orgUnambiguous determination of absolute configuration.Requires a suitable single crystal, which can be challenging to obtain.
NMR with Chiral Derivatizing Agents Formation of diastereomeric derivatives that exhibit distinct NMR spectra. researchgate.netDoes not require crystallization, applicable to small amounts.Indirect method, relies on the interpretation of spectral differences.

Asymmetric Induction in Stereoselective Transformations

Asymmetric induction is the process by which a chiral element in a molecule influences the formation of a new stereocenter with a preference for one stereoisomer over another. uwindsor.ca this compound can be utilized in this context by coupling it with a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. scielo.org.mx

For instance, the reaction of (R)- or (S)-2-(3-thienyl)propionic acid chloride with a chiral oxazolidinone auxiliary, such as those developed by Evans, would yield a chiral N-acyl oxazolidinone. wikipedia.org The chiral environment created by the auxiliary can then direct the diastereoselective alkylation of the enolate derived from this intermediate. Subsequent removal of the chiral auxiliary would afford an enantiomerically enriched α-substituted 3-thienylpropionic acid derivative. The stereochemical outcome is dictated by the conformation of the enolate and the steric hindrance imposed by the auxiliary, which favors the approach of the electrophile from a specific face. williams.edu

Table 2: Key Factors in Asymmetric Induction using Chiral Auxiliaries

FactorDescriptionImpact on Stereoselectivity
Chiral Auxiliary The choice of the chiral auxiliary determines the steric and electronic environment around the reaction center. scielo.org.mxHigh diastereoselectivity can be achieved with appropriate auxiliaries.
Reaction Conditions Parameters such as temperature, solvent, and the nature of the base used for enolate formation can influence the transition state geometry.Lower temperatures generally lead to higher stereoselectivity.
Electrophile The size and nature of the incoming electrophile can affect the degree of facial selectivity.Sterically demanding electrophiles can enhance diastereoselectivity.

Synthesis of Complex Molecular Architectures and Scaffolds

The unique structural features of this compound make it a valuable starting material for the synthesis of more complex molecules, including those with significant biological activity.

Construction of Optically Active β-Lactams and Analogues

β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for the synthesis of β-lactams. researchgate.netorganicreactions.org When a chiral ketene precursor, such as an optically active acyl chloride, is used, the reaction can proceed with a high degree of stereocontrol, leading to the formation of enantiomerically enriched β-lactams. nih.govnih.gov

In this context, this compound can be reacted with a tertiary amine to generate a chiral ketene in situ. This ketene can then undergo a cycloaddition reaction with an imine to produce a chiral β-lactam. The stereochemistry of the newly formed stereocenters in the β-lactam ring is influenced by the chirality of the starting acyl chloride. This approach provides access to optically active β-lactams bearing a thienyl substituent, which can be further elaborated to create novel antibiotic candidates. organic-chemistry.org

Development of Enantiopure Pharmaceutical Intermediates (e.g., for duloxetine (B1670986) and other thienyl-containing drugs)

While the most common industrial syntheses of the antidepressant duloxetine start from 2-acetylthiophene, the principles of asymmetric synthesis using chiral thienyl precursors are highly relevant to the preparation of this and other thienyl-containing pharmaceuticals. nih.govresearchgate.netpsu.edu A key intermediate in some duloxetine syntheses is (S)-3-chloro-1-(2-thienyl)-1-propanol, which is often prepared via the asymmetric reduction of the corresponding ketone. nih.gov

Hypothetically, a synthetic route to a duloxetine analog could involve the use of a chiral 2-(3-thienyl)propionic acid derivative. For instance, the enantiopure acid could be reduced to the corresponding chiral alcohol, which could then be converted to a suitable leaving group and subsequently undergo nucleophilic substitution with an appropriate amine and aryloxy group to construct the core structure of a duloxetine-like molecule. The use of an enantiopure starting material like 2-(3-thienyl)propionic acid would ensure the correct stereochemistry in the final product, which is often crucial for its pharmacological activity.

Table 3: Common Precursors in the Synthesis of Thienyl-Containing Pharmaceuticals

PrecursorTarget Pharmaceutical/IntermediateKey Transformation
2-AcetylthiopheneDuloxetine psu.eduMannich reaction followed by asymmetric reduction.
3-Chloro-1-(2-thienyl)-1-propanone(S)-3-Chloro-1-(2-thienyl)-1-propanol (Duloxetine intermediate) nih.govAsymmetric reduction (e.g., using a chiral catalyst).
2-ThiophenecarboxaldehydeVarious thienyl-containing heterocyclesCondensation and cyclization reactions.

Formation of Polyheterocyclic Systems

The thiophene (B33073) ring of this compound can participate in cyclization reactions to form fused polyheterocyclic systems. bohrium.com These complex structures are of great interest in materials science and medicinal chemistry due to their unique electronic properties and potential biological activities. researchgate.net

One potential strategy for the formation of a polyheterocyclic system would be an intramolecular Friedel-Crafts acylation. If the side chain of the this compound were suitably functionalized with another aromatic or heteroaromatic ring, treatment with a Lewis acid could promote cyclization to form a fused ring system. The position of the acyl chloride on the thiophene ring would direct the regioselectivity of the cyclization.

Furthermore, radical-mediated cyclizations offer another avenue to polyheterocyclic systems. mdpi.comnih.govmdpi.com For example, a precursor derived from 2-(3-thienyl)propionic acid containing an appropriately positioned unsaturated bond could undergo a thiyl radical-initiated cyclization to generate a new heterocyclic ring fused to the thiophene core. The development of such synthetic methodologies opens up possibilities for creating novel and diverse molecular scaffolds based on the thienyl moiety.

Application in the Synthesis of Thiophene-Derived Diketones and Indanones

This compound serves as a key building block in the synthesis of more complex molecular architectures, particularly fused ring systems like indanones and molecules containing multiple keto functionalities such as diketones. These synthetic routes typically leverage the reactivity of the acid chloride group in electrophilic aromatic substitution reactions.

The synthesis of thiophene-fused indanones, specifically 4,5-dihydro-cyclopenta[b]thiophen-6-one derivatives, is a prominent application of this compound. This transformation is achieved through an intramolecular Friedel-Crafts acylation. beilstein-journals.org In this reaction, the acyl chloride moiety reacts with the parent thiophene ring, leading to cyclization. The process requires a Lewis acid catalyst to activate the acid chloride, facilitating the electrophilic attack on the electron-rich thiophene ring. The selection of the catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions. This cyclization is a standard method for forming five-membered rings fused to aromatic systems. sci-hub.seresearchgate.net

Beyond intramolecular reactions, this compound can be used in intermolecular Friedel-Crafts acylations to produce thiophene-derived diketones. By reacting it with another aromatic or heteroaromatic compound, an aryl ketone is formed. If the substrate already contains a keto group or is subsequently acylated again, a diketone is produced. For instance, acylation of a substituted thiophene could yield a diketone structure with two thiophene rings.

Catalytic Approaches in this compound Chemistry

The utility of this compound in synthesis is greatly enhanced by various catalytic methods that control reactivity, selectivity, and efficiency. These approaches range from traditional Lewis acid catalysis to modern biocatalytic and organocatalytic strategies.

Lewis acid catalysis is fundamental to the chemistry of this compound, primarily in driving Friedel-Crafts acylation reactions. masterorganicchemistry.com Lewis acids like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are commonly employed to activate the acid chloride for electrophilic aromatic substitution. visualizeorgchem.comlibretexts.org

The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acid chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion. masterorganicchemistry.comsaskoer.ca This acylium ion is then attacked by an electron-rich aromatic ring (either intramolecularly for indanone synthesis or intermolecularly for ketone synthesis), forming a new carbon-carbon bond and a sigma complex (arenium ion). numberanalytics.com Subsequent deprotonation restores the aromaticity of the ring and yields the final acylated product. visualizeorgchem.com

Aluminum chloride is a powerful and widely used catalyst for these reactions, often leading to high yields. libretexts.org However, its high reactivity can sometimes result in side reactions. Tin(IV) chloride is considered a milder Lewis acid and can be advantageous in cases where the substrate is sensitive to the harsh conditions associated with AlCl₃. orgsyn.orgnih.gov The choice between these catalysts depends on the specific substrate and desired outcome.

CatalystTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Inert solvent (e.g., CH₂Cl₂, CS₂), 0°C to room temp.High reactivity, cost-effective. google.comCan catalyze polymerization of thiophene; requires stoichiometric amounts; moisture sensitive. orgsyn.org
Tin(IV) Chloride (SnCl₄) Inert solvent (e.g., benzene, CH₂Cl₂), 0°C to reflux.Milder than AlCl₃, leading to fewer side reactions with sensitive substrates. orgsyn.orgMay be less reactive, sometimes requiring higher temperatures or longer reaction times. nih.gov

While the highly reactive this compound is generally unsuitable for direct use in aqueous biocatalytic systems, its derivatives, such as the corresponding esters or ketones, are excellent substrates for enantioselective transformations using enzymes. These methods are crucial for producing chiral molecules with high optical purity, which is vital in the pharmaceutical industry.

For example, a ketone synthesized from this compound can undergo asymmetric reduction catalyzed by ketoreductases (KREDs) or whole-cell biocatalysts (e.g., baker's yeast). This process can produce a specific enantiomer of the corresponding alcohol. Similarly, the ester derived from 2-(3-thienyl)propionic acid can be resolved through enantioselective hydrolysis catalyzed by lipases or esterases, a process known as kinetic resolution. This yields an enantiomerically enriched acid and the remaining unreacted ester enantiomer. These biocatalytic approaches offer high selectivity under mild reaction conditions, presenting a green alternative to classical chemical methods.

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in modern synthesis. In the context of reactions involving acid chlorides, nucleophilic organocatalysts are often employed. For instance, 4-(Dimethylamino)pyridine (DMAP) and its chiral analogues are known to catalyze acylation reactions.

The mechanism typically involves the formation of a highly reactive intermediate, such as an N-acylpyridinium salt, from the reaction between the organocatalyst and this compound. This intermediate is significantly more electrophilic than the starting acid chloride, accelerating the rate of acylation of a nucleophile. While Friedel-Crafts acylations are traditionally dominated by Lewis acid catalysis, research into organocatalytic versions of these reactions is an active area. Chiral organocatalysts could potentially be used to achieve enantioselective Friedel-Crafts acylations, offering a metal-free pathway to chiral thiophene-containing ketones and their derivatives. The use of ionic liquids as co-solvents has also been shown to enhance the activity and selectivity of some organocatalyzed reactions. nih.gov

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

A thorough investigation into the computational and theoretical aspects of the chemical compound this compound reveals a significant gap in the existing scientific literature. Despite extensive searches of chemical databases and scholarly articles, no specific computational studies, including Density Functional Theory (DFT) analyses or other theoretical investigations, appear to have been published on this particular molecule.

The user's request for a detailed article covering the electronic structure, reaction mechanisms, and conformational analysis of this compound cannot be fulfilled at this time due to the absence of the necessary foundational research data. The stringent requirement to focus solely on this compound and to populate the article with specific, data-driven findings precludes the use of analogous data from related thiophene derivatives.

The CAS number for the parent carboxylic acid, 2-(thiophen-3-yl)propanoic acid, is 78239-46-0. However, a dedicated CAS number for its corresponding acid chloride, this compound, was not readily identifiable, further suggesting its limited presence in commercial and research contexts.

While general principles of computational chemistry provide a framework for how such an analysis would be conducted, the specific quantitative data required to address the user's detailed outline are not available. This includes:

Electronic Structure and Bonding Analysis: No data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their spatial distribution, or the HOMO-LUMO gap for this compound has been found. Similarly, calculations of charge distribution (such as Mulliken or Natural Bond Orbital charges) and the resulting electrophilic reactivity descriptors are absent from the literature.

Elucidation of Reaction Mechanisms: There are no published computational studies characterizing the transition states for acylation reactions involving this specific acid chloride. Consequently, energy profiles and reaction thermodynamics for such transformations have not been reported.

Conformational Analysis and Stereochemical Prediction: A computational analysis of the conformational landscape of this compound, which would identify the most stable conformers and predict its stereochemical properties, has not been documented.

Computational and Theoretical Investigations of 2 3 Thienyl Propionic Acid Chloride

Application of Density Functional Theory (DFT) and Ab Initio Methods

The study of 2-(3-thienyl)propionic acid chloride at the molecular level is greatly enhanced by the use of computational chemistry techniques. Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. These methods solve the Schrödinger equation, or a simplified form of it, to provide a detailed picture of the electron distribution and energy of the molecule.

For a molecule like this compound, which contains a sulfur atom within the thiophene (B33073) ring and a reactive acyl chloride group, the choice of computational method is crucial for obtaining accurate results. DFT has emerged as a popular choice for such systems due to its favorable balance between computational cost and accuracy. Ab initio methods, while often more computationally intensive, can provide benchmark results for validating DFT approaches.

Basis Set and Functional Selection for Thiophene-Containing Systems

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. For molecules containing sulfur, such as the thiophene ring in this compound, it is essential to employ basis sets that can adequately describe the electronic structure of the sulfur atom.

Basis Sets: Pople-style basis sets, such as the 6-311G series, augmented with polarization and diffuse functions (e.g., 6-311++G(d,p)), are commonly employed for organic molecules containing heteroatoms. The polarization functions (d,p) allow for a more flexible description of the electron density around the atoms, which is particularly important for accurately modeling bonding. Diffuse functions (+) are crucial for describing anions and systems with lone pairs of electrons, such as the sulfur and oxygen atoms in the target molecule. For even higher accuracy, correlation-consistent basis sets, such as the aug-cc-pVTZ, are a viable option, though they come with a higher computational cost.

Functionals: The choice of the exchange-correlation functional in DFT is critical. For thiophene-containing systems, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown to provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked hybrid functional for a broad range of chemical systems. More recent functionals, such as the M06-2X, have also demonstrated excellent performance for main-group chemistry and non-covalent interactions, which can be relevant for understanding the conformational preferences of the propionyl chloride side chain.

The selection of an appropriate basis set and functional is often a compromise between desired accuracy and available computational resources. A common approach is to perform initial geometry optimizations with a smaller basis set and then refine the calculations with a larger basis set for more accurate energy and property predictions.

FunctionalBasis SetKey Features
B3LYP6-311++G(d,p)A widely used hybrid functional providing a good balance of accuracy and computational cost. The basis set includes polarization and diffuse functions for a better description of heteroatoms.
M06-2Xaug-cc-pVTZA high-level hybrid meta-GGA functional known for its accuracy with main-group elements and non-covalent interactions. The augmented correlation-consistent basis set offers high accuracy.

Validation of Computational Models with Experimental Spectroscopic Data

A crucial step in any computational study is the validation of the theoretical models against experimental data. For this compound, this would typically involve comparing the calculated vibrational (infrared) and nuclear magnetic resonance (NMR) spectra with experimentally obtained spectra.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. To account for this, a scaling factor is typically applied to the calculated frequencies. For calculations using the B3LYP functional with a 6-311++G(d,p) basis set, a scaling factor in the range of 0.96-0.98 is commonly used for vibrational frequencies.

The table below presents a hypothetical comparison of calculated vibrational frequencies for key functional groups in this compound with expected experimental ranges for similar molecules.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Range (cm⁻¹)
C=O stretch (acyl chloride)~1780 - 1810~1770 - 1815
C-Cl stretch~650 - 750~600 - 800
Thiophene C-H stretch~3100 - 3150~3100 - 3120
Thiophene ring stretch~1400 - 1500~1350 - 1550

NMR Spectroscopy: Ab initio and DFT methods can also be used to predict the NMR chemical shifts (δ) of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. The GIAO (Gauge-Independent Atomic Orbital) method is a common approach for such calculations. The calculated chemical shifts can then be compared to experimental NMR data. As with vibrational frequencies, a linear scaling or referencing to a known standard (like tetramethylsilane, TMS) is often necessary to obtain good agreement with experimental values.

By accurately predicting spectroscopic properties, computational models can provide valuable insights into the structure, bonding, and electronic environment of this compound, complementing and guiding experimental investigations. The synergy between computational and experimental approaches is key to a comprehensive understanding of this important chemical compound.

Future Research Directions and Emerging Opportunities in 2 3 Thienyl Propionic Acid Chloride Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of acyl chlorides, including 2-(3-thienyl)propionic acid chloride, often involves reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukchemguide.co.uklibretexts.org While effective, these methods can generate hazardous byproducts such as sulfur dioxide, hydrogen chloride, and phosphorus-based acids, posing environmental and handling challenges. chemguide.co.ukgoogle.com Future research will likely focus on developing greener and more sustainable synthetic pathways.

Key areas of investigation could include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic methods for the conversion of 2-(3-thienyl)propionic acid to its acid chloride. This could involve the development of novel catalysts that are efficient, recyclable, and operate under mild conditions.

Solvent-Free Reactions: Exploring solvent-free reaction conditions to reduce waste and energy consumption. google.com For instance, methods using solid-supported reagents or microwave-assisted synthesis could be investigated.

Alternative Chlorinating Agents: Investigating the use of less hazardous chlorinating agents. For example, cyanuric chloride has been used as a halogenating reagent under ambient conditions for other compounds. researchgate.net

A comparative table of potential synthetic routes is presented below:

MethodConventional ReagentsPotential Green AlternativesAdvantages of Green Alternatives
Chlorination Thionyl chloride, Phosphorus pentachlorideCatalytic systems, Solid-supported reagentsReduced waste, milder reaction conditions, easier product purification
Solvent Dichloromethane (B109758), TolueneSolvent-free, Ionic liquids, Supercritical fluidsLower environmental impact, reduced toxicity, potential for reagent recycling
Energy Source Conventional heatingMicrowave irradiation, UltrasoundFaster reaction times, improved energy efficiency

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The thiophene (B33073) ring in this compound is susceptible to various electrophilic substitution reactions, such as Friedel-Crafts acylation. tsijournals.comtsijournals.comgoogle.com The development of advanced catalytic systems is crucial for controlling the regioselectivity and efficiency of these transformations.

Future research in this area could focus on:

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites (e.g., Hβ) and heteropoly acids, can offer advantages like easy separation, reusability, and reduced corrosion. tsijournals.com Research could explore the design of shape-selective zeolites to control the position of acylation on the thiophene ring.

Homogeneous Catalysis: The application of metal triflates (e.g., tin(II) triflate, scandium triflate) as Lewis acid catalysts for Friedel-Crafts acylation could lead to highly efficient reactions under catalytic conditions. researchgate.net Furthermore, palladium-based catalytic systems, which have been used for the direct C-H functionalization of thiophenes, could be adapted for novel coupling reactions involving this compound. nih.govmdpi.com

Asymmetric Catalysis: For the synthesis of chiral molecules, the development of chiral catalysts for asymmetric functionalization of the thiophene ring or reactions at the acyl chloride group would be a significant advancement. rsc.orgrsc.org

The table below summarizes potential catalytic systems and their applications:

Catalyst TypeExamplesPotential ApplicationsBenefits
Solid Acids Hβ Zeolites, Sulfated ZirconiaFriedel-Crafts acylationReusability, reduced waste, high stability
Metal Triflates Sc(OTf)₃, Sn(OTf)₂Friedel-Crafts acylationHigh catalytic activity, mild reaction conditions
Palladium Catalysts Pd(OAc)₂ with phosphine (B1218219) ligandsCross-coupling reactions, C-H activationHigh efficiency, functional group tolerance
Chiral Catalysts Ru-NHC complexes, Chiral Brønsted basesAsymmetric synthesisAccess to enantiomerically pure compounds

Expansion of Applications in Materials Science and Advanced Functional Molecules

Thiophene-based compounds are of great interest in materials science due to their electronic and optical properties. researchgate.netnih.govunibo.it They are key components in organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). nih.govwikipedia.orgwikipedia.org this compound can serve as a valuable monomer or intermediate for the synthesis of novel functional materials.

Emerging opportunities in this field include:

Conductive Polymers: The incorporation of the this compound moiety into polymer backbones could lead to new conductive polymers with tailored properties. The propionic acid side chain, after modification, could be used to tune solubility, processability, and self-assembly behavior.

Organic Electronics: This compound could be used to synthesize new small molecules or polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The functionalization of the thiophene ring and the acyl chloride group allows for the systematic modification of the electronic properties of the resulting materials.

Functional Dyes and Sensors: The thiophene core is a known chromophore. By coupling this compound with other aromatic or functional groups, novel dyes with specific absorption and emission properties could be developed for applications in sensing and imaging.

Integration of Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of this compound is essential for process optimization and control. The integration of advanced analytical techniques can provide real-time insights into these processes.

Future research should leverage techniques such as:

In-situ Spectroscopy: Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) can be used to monitor the formation of the acyl chloride from the carboxylic acid in real-time by tracking the appearance of the characteristic carbonyl stretching frequency of the acyl chloride. mt.com This allows for precise determination of reaction endpoints and kinetics.

Mass Spectrometry: Advanced mass spectrometry techniques, such as Direct Analysis in Real-Time (DART) or Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS), can provide real-time monitoring of reaction intermediates and products in complex mixtures without the need for sample preparation. acs.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), especially when coupled with mass spectrometry (LC-MS and GC-MS), are powerful tools for the separation, identification, and quantification of reactants, intermediates, and products, providing detailed information on reaction progress and purity. ijpsjournal.comnih.gov

The following table outlines the application of these analytical techniques:

Analytical TechniqueInformation GainedApplication in this compound Chemistry
In-situ FT-IR (ReactIR) Real-time concentration profiles of reactants, intermediates, and products.Monitoring the conversion of 2-(3-thienyl)propionic acid to the acyl chloride.
Mass Spectrometry (DART, CP-MIMS) Identification of transient intermediates and byproducts.Mechanistic studies of acylation and other subsequent reactions.
HPLC/GC-MS Quantitative analysis of reaction mixtures, purity assessment.Optimization of reaction conditions and final product characterization.

Synergistic Approaches Combining Experimental Synthesis with Predictive Computational Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental efforts and accelerating the discovery of new materials and reactions. numberanalytics.comresearchgate.net A synergistic approach that combines experimental work with computational modeling will be crucial for advancing the chemistry of this compound.

Key areas for this integrated approach include:

Reaction Mechanism and Kinetics: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, identify transition states, and calculate activation energies for the synthesis and reactions of this compound. acs.orgresearchgate.net This can help in understanding selectivity and optimizing reaction conditions.

Prediction of Molecular Properties: Computational models can predict the electronic and optical properties of new materials derived from this compound, such as their HOMO/LUMO energy levels, which are crucial for applications in organic electronics. nih.gov

Machine Learning for Reaction Prediction: As more data becomes available, machine learning algorithms can be trained to predict the outcomes of reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. mit.edursc.org

Q & A

Q. Methodological Answer :

  • Storage : Use airtight containers in cool (<25°C), dry, and well-ventilated areas. Avoid contact with metals (e.g., iron, aluminum) and oxidizing agents (e.g., peroxides, chlorates) to prevent violent reactions .
  • Handling : Conduct reactions under inert atmospheres (N₂/Ar). Use corrosion-resistant equipment (glass or PTFE) and personal protective equipment (PPE), including acid-resistant gloves and face shields. Emergency protocols should include immediate neutralization of spills with sodium bicarbonate .

Advanced: How does the electron-withdrawing thienyl group influence the reactivity of this compound in comparison to aliphatic acyl chlorides?

Methodological Answer :
The thienyl group’s conjugated π-system and sulfur atom alter electronic density:

  • Enhanced Electrophilicity : The sulfur atom’s electron-withdrawing effect increases the acyl chloride’s electrophilicity, accelerating nucleophilic acyl substitution (e.g., esterifications, amide couplings) .
  • Side Reactions : Thiophene ring participation may lead to unintended cyclization or polymerization. Mitigate by using low temperatures (<0°C) and stabilizing agents (e.g., DMAP) .
    Experimental Validation : Compare reaction kinetics with non-thienyl analogs via HPLC or LC-MS to quantify rate differences .

Advanced: What analytical strategies are recommended for identifying and quantifying byproducts in reactions involving this compound?

Q. Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) separates acyl chloride, unreacted acid, and hydrolysis byproducts. Use C18 columns and acetonitrile/water gradients .
  • Spectroscopy : ¹H/¹³C NMR (in CDCl₃) identifies structural anomalies (e.g., residual thiophene oxidation products). FT-IR confirms C=O (1770–1810 cm⁻¹) and S-C (600–800 cm⁻¹) stretches .
  • Elemental Analysis : Verify purity (>98%) by matching experimental C/H/S percentages to theoretical values .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying solvent systems?

Q. Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents at 25°C and 40°C. Monitor decomposition via TLC or GC-MS at intervals (e.g., 24, 48, 72 hrs) .
  • Key Findings : Hydrolysis rates increase in protic solvents (e.g., water content >0.1% in THF). Stabilize with molecular sieves or anhydrous salts (e.g., MgSO₄) .
  • Data Reconciliation : Compare activation energies (Arrhenius plots) across studies to identify outliers caused by impurities or measurement techniques .

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